N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide is a heterocyclic small molecule characterized by a fused benzo[d]thiazole ring, a pyrrolidinone core, and a thiophene-2-carboxamide substituent. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors targeting pathways such as JAK/STAT or EGFR . The benzo[d]thiazole moiety is known to enhance binding affinity to ATP-binding pockets, while the thiophene-carboxamide group may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c17-14-13(16-18-9-4-1-2-5-11(9)24-16)10(21)8-20(14)19-15(22)12-6-3-7-23-12/h1-7,17,21H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXOFZJFFMMVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the dihydropyrrole ring: This involves the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an amine.
Coupling of the benzo[d]thiazole and dihydropyrrole units: This step often requires the use of coupling reagents like EDCI or DCC in the presence of a base.
Introduction of the thiophene carboxamide: This can be accomplished by reacting the intermediate with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Pyrrole Ring Cyclization
The pyrrole formation mechanism involves:
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Claisen–Schmidt Condensation : Formation of α,β-unsaturated carbonyl intermediates (e.g., chalcones) .
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Microwave-Assisted Cyclization : Reaction with hydrazine hydrate to form the dihydro-pyrrole ring .
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Tautomerization : Proton shifts stabilize the 3-oxo-2,3-dihydro-1H-pyrrole structure .
Benzo[d]thiazole Attachment
The benzo[d]thiazole is introduced through:
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Diazonium Salt Coupling : Reaction of benzo[d]thiazole diazonium salts with aromatic systems to form hydrazono intermediates .
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Cyclization : Acidic or basic conditions drive intramolecular cyclization to form fused heterocycles .
Thiophene Carboxamide Coupling
Mechanism involves:
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Carboxylic Acid Activation : Conversion of thiophene-2-carboxylic acid to an activated intermediate (e.g., mixed anhydride).
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Nucleophilic Acyl Substitution : Attack by the pyrrole’s amino group to form the amide bond .
Spectroscopic Characterization
Reaction Conditions and Yields
| Step | Conditions | Yield |
|---|---|---|
| Pyrrole cyclization | Microwave-assisted, ethanol | ~80% |
| Benzo[d]thiazole coupling | Diazonium salt, pyridine | 60–70% |
| Thiophene coupling | EDC/HATU, DMF, rt | 75–85% |
Structural Stability and Reactivity
The compound’s stability arises from its aromatic heterocycles and hydrogen-bonding NH groups. Reactivity is dominated by:
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Amide Hydrolysis : Potential cleavage under acidic/basic conditions.
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Thiazole’s Antimicrobial Activity : Benzo[d]thiazole’s ability to inhibit bacterial quorum sensing.
Biochemical Relevance
The benzo[d]thiazole moiety contributes to:
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following applications have been identified:
Antimicrobial Properties
Compounds containing thiazole and pyrrole rings have demonstrated significant antimicrobial effects against various pathogens. For instance, derivatives of benzo[d]thiazole have been shown to possess antibacterial and antifungal properties. This compound may similarly exhibit activity against resistant strains of bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.
Anticancer Activity
Studies on related compounds suggest potential anticancer properties. The structural complexity of N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide may enhance its efficacy against various cancer cell lines. Research into similar thiazole and pyrrole derivatives has yielded promising results in inhibiting tumor growth.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, thiazole derivatives have been studied for their ability to inhibit enzymes related to cancer progression and microbial resistance. Investigating the enzyme inhibition profile of this compound could reveal new therapeutic targets.
Case Study 1: Antimicrobial Activity
A study on a similar thiazole derivative demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, suggesting that this compound may have comparable efficacy .
Case Study 2: Anticancer Potential
Research involving thiazole-pyrrole hybrids indicated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. Such findings support the hypothesis that this compound could serve as a lead in anticancer drug development .
Mechanism of Action
The mechanism of action of N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with overlapping pharmacophores or therapeutic targets. Below is a detailed analysis:
Structural Analogues from Patent Literature
The patent US1201300459 describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 62: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) . Key comparisons include:
Analysis :
- The absence of fluorine substituents in the target compound suggests lower metabolic stability compared to Example 62, where fluorine atoms enhance resistance to oxidative degradation .
Bioisosteric Replacements
The thiophene-2-carboxamide group in the target compound is a bioisostere of pyridine or benzene rings seen in other kinase inhibitors (e.g., imatinib). Unlike Example 62’s methylthiophene, the carboxamide group may improve hydrogen-bonding interactions with target proteins.
Pharmacokinetic and Thermodynamic Properties
Research Findings and Implications
- Kinase Inhibition : The benzo[d]thiazole group in the target compound is associated with selective inhibition of tyrosine kinases (e.g., EGFR), whereas Example 62’s chromen-4-one core may target serine/threonine kinases .
- Synthetic Feasibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in Example 62 for thiophene incorporation) but may require optimization due to steric hindrance from the benzo[d]thiazole group.
Biological Activity
N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. For instance, benzothiazole derivatives are often synthesized through Knoevenagel condensation reactions followed by cyclization to yield the desired product. The structural features of this compound include a thiophene ring and a benzothiazole moiety, which are crucial for its biological activity.
Antitubercular Activity
Recent studies have demonstrated that compounds containing benzothiazole moieties exhibit significant antitubercular activity. For example, a related study indicated that derivatives synthesized from benzothiazole showed moderate to good activity against Mycobacterium tuberculosis (M. tuberculosis) . The mechanism appears to involve the inhibition of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups, such as amino and carboxamide groups, has been linked to enhanced biological activity. For example, modifications at different positions on the benzothiazole ring can lead to variations in potency against cancer cells .
Case Studies and Research Findings
Q & A
Q. Critical factors :
- Solvent choice (DMF vs. ethanol) affects reaction kinetics.
- Catalysts (e.g., anhydrous sodium acetate) accelerate thiazole ring closure .
Basic: Which spectroscopic techniques are critical for confirming the structure, and how are key functional groups identified?
Answer:
- IR Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹), carbonyl (C=O, 1650–1750 cm⁻¹), and C=N/C-S-C bonds (1550–1600 cm⁻¹) .
- ¹H-NMR :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 331.39) confirm molecular weight, while fragmentation patterns validate substituents .
Advanced: How can computational methods predict this compound’s biological activity?
Answer:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock. For analogs, docking scores correlate with experimental IC₅₀ values in antitumor assays .
- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and interaction sites .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding in vivo study design .
Advanced: What strategies resolve contradictions in spectral data or biological activity between studies?
Answer:
- Reproducibility Checks : Validate synthetic protocols (e.g., solvent purity, reaction time) to address yield disparities. For example, cooling rates during crystallization impact melting points .
- Assay Standardization : Use established cell lines (e.g., MCF-7 for antitumor tests) and controls (e.g., doxorubicin) to normalize biological activity data .
- Advanced NMR Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra, reducing misassignments .
Intermediate: How do substituent modifications on the thiophene or benzo[d]thiazole rings affect properties?
Answer:
- Electron-Withdrawing Groups (e.g., nitro on benzo[d]thiazole): Increase electrophilicity, enhancing DNA intercalation but reducing solubility .
- Hydrophobic Substituents (e.g., methyl on thiophene): Improve membrane permeability, as seen in analogs with logP values >2.5 .
- Bioisosteric Replacement : Replacing phenyl with thiophene (as in bioisosteres) maintains activity while altering metabolic stability .
Advanced: What in vitro assays evaluate antitumor potential, and how are results interpreted?
Answer:
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HepG2, A549). IC₅₀ values <10 µM indicate high potency .
- DNA Damage Assays : Comet or γH2AX foci assays quantify bleomycin-dependent DNA cleavage, linking mechanism to apoptosis .
- Antioxidant Tests : DPPH radical scavenging at 50–100 µg/mL suggests dual therapeutic potential .
Intermediate: How to troubleshoot low yields in multi-step synthesis?
Answer:
- Intermediate Characterization : Use TLC or HPLC to monitor reaction progress. For example, incomplete cyclization reduces final yield .
- Solvent Optimization : Switch from ethanol to DMF for solubility-limited steps, improving intermediate stability .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for sluggish amide couplings .
Advanced: What mechanistic insights do structural analogs provide about this compound’s activity?
Answer:
- Thienopyrimidine Analogs : Inhibit thymidylate synthase via hydrogen bonding with catalytic residues (e.g., Asp218), suggesting a similar mechanism .
- Thiazole-Containing Drugs (e.g., dasatinib): Highlight the role of benzo[d]thiazole in kinase inhibition, guiding target identification .
- SAR Studies : Methyl groups at C3 of thiophene enhance potency by 30% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
